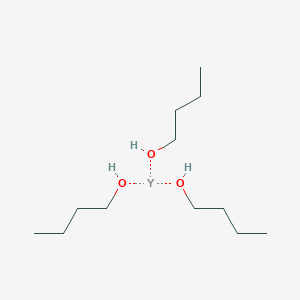
4-METHYLCATECHOL-D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylcatechol-D8 is a deuterium-labeled derivative of 4-Methylcatechol. This compound is primarily used in scientific research due to its unique properties, which include its role as a metabolite of p-toluate and its function as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcatechol-D8 involves the deuteration of 4-Methylcatechol. This process typically includes the exchange of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the deuterium gas and ensure the purity of the final product. The production methods are designed to maximize yield while maintaining the integrity of the compound .
化学反应分析
Types of Reactions: 4-Methylcatechol-D8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding quinone derivative.
Reduction: The compound can be reduced back to its original form from the quinone state.
Substitution: Various substituents can be introduced to the aromatic ring of this compound under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .
科学研究应用
4-Methylcatechol-D8 is utilized in various scientific research fields, including:
Chemistry: It serves as a model compound for studying electrochemical processes and reaction mechanisms.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
作用机制
The mechanism of action of 4-Methylcatechol-D8 involves its interaction with various molecular targets and pathways. For instance, it acts as a potent anti-platelet compound by blocking platelet aggregation through multiple pathways, including receptors for the von Willebrand factor, glycoprotein IIb/IIIa, and protein kinase C . This multi-target approach enhances its effectiveness in preventing platelet aggregation compared to traditional agents like acetylsalicylic acid.
相似化合物的比较
4-Methylcatechol: The non-deuterated form of 4-Methylcatechol-D8, which shares similar chemical properties but lacks the deuterium labeling.
Catechol: A structurally related compound with two hydroxyl groups on the benzene ring, but without the methyl group.
4-Ethylcatechol: Another derivative with an ethyl group instead of a methyl group, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug metabolism and enzyme kinetics .
属性
CAS 编号 |
1219803-18-5 |
|---|---|
分子式 |
C7D8O2 |
分子量 |
132.1865142 |
同义词 |
4-METHYLCATECHOL-D8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


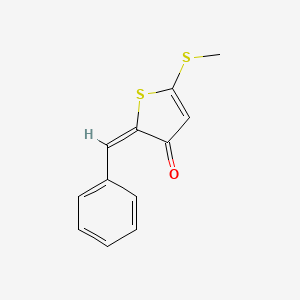
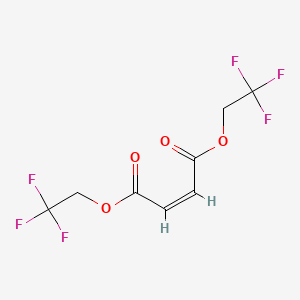

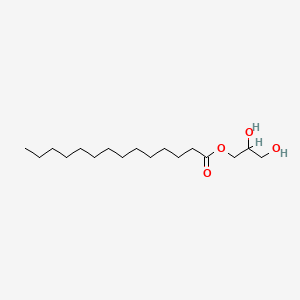
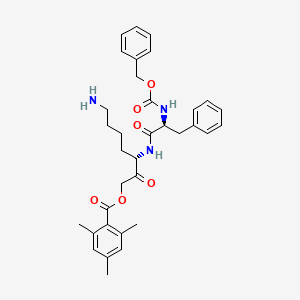
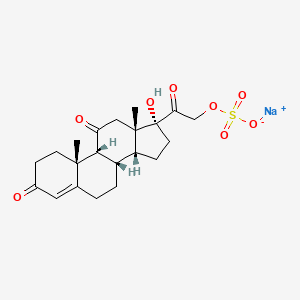
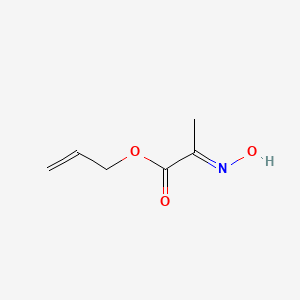
![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)
